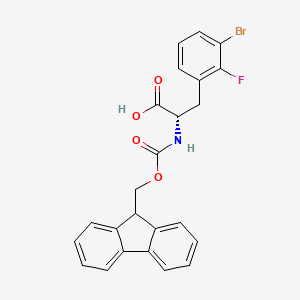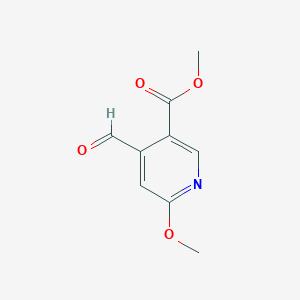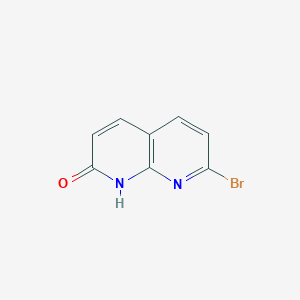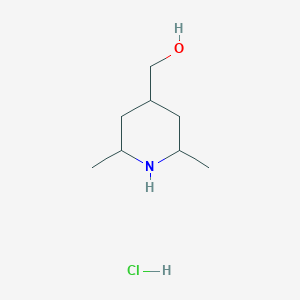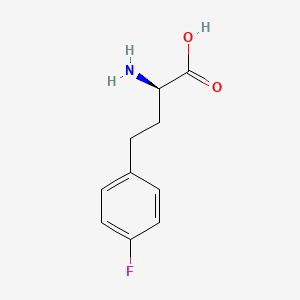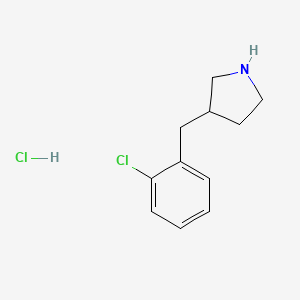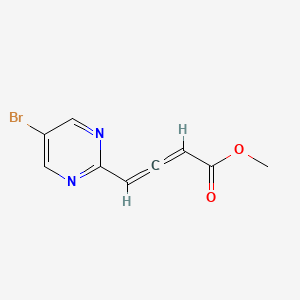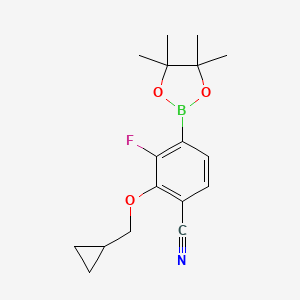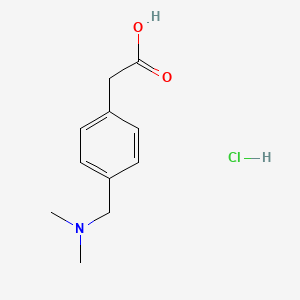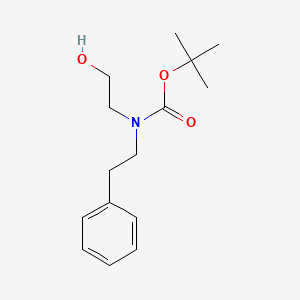
N-Boc-2-(phenethylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-2-(phenethylamino)ethanol is a chemical compound with the molecular formula C₁₄H₂₄N₂O₂. It is a protected amine derivative, where the "Boc" group (tert-butoxycarbonyl) serves as a protecting group for the amine functionality. This compound is commonly used in organic synthesis and various scientific research applications due to its stability and reactivity.
Synthetic Routes and Reaction Conditions:
Protection of Ethanolamine: The synthesis of this compound typically begins with the protection of ethanolamine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Phenethylamine Addition: The protected ethanolamine is then reacted with phenethylamine under similar conditions to form this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Oxidation: The phenethylamine moiety can undergo oxidation reactions to form corresponding aldehydes or ketones.
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Deprotection: TFA or HCl in DCM.
Oxidation: Oxidizing agents like chromium(VI) oxide or Dess-Martin periodinane.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Deprotection: Ethanolamine derivative without the Boc group.
Oxidation: Phenethylamine derivatives like phenethylamine aldehyde or ketone.
Substitution: Various substituted ethanolamine derivatives.
Scientific Research Applications
N-Boc-2-(phenethylamino)ethanol is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: this compound is utilized in the production of surfactants, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Boc-2-(phenethylamino)ethanol exerts its effects depends on its specific application. In general, the compound acts as a nucleophile or electrophile in chemical reactions, interacting with various molecular targets and pathways. The Boc group provides stability to the amine, allowing for controlled reactivity.
Comparison with Similar Compounds
N-Boc-2-(phenethylamino)ethanol is similar to other protected amine derivatives, such as N-Boc-ethanolamine and N-Boc-phenethylamine. its unique combination of the phenethylamine and ethanolamine moieties makes it particularly useful in specific synthetic applications. Other similar compounds include:
N-Boc-ethanolamine: Used in the synthesis of phosphatidyl ethanolamines and ornithine.
N-Boc-phenethylamine: Employed in the synthesis of various pharmaceuticals and natural products.
Properties
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-(2-phenylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16(11-12-17)10-9-13-7-5-4-6-8-13/h4-8,17H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQOEWURTASSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
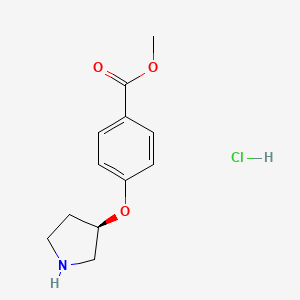
![Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl](/img/structure/B8096798.png)
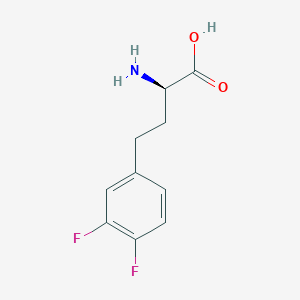
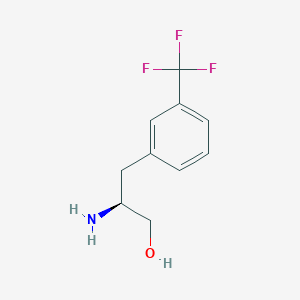
![[(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B8096817.png)
